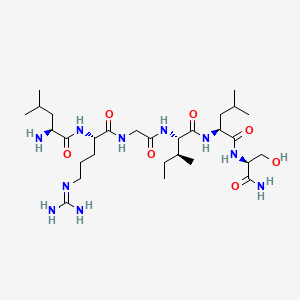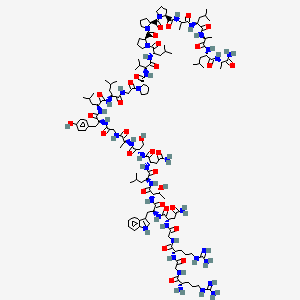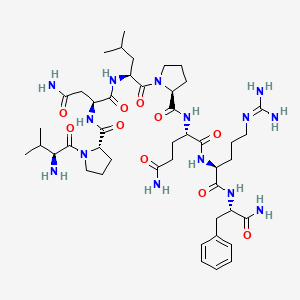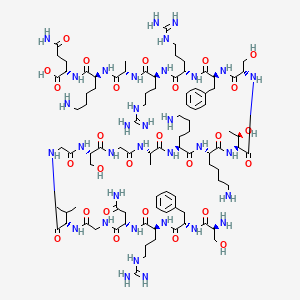
4-O-(a-L-Fucopyranosyl)-D-galactopyranose
Descripción general
Descripción
4-O-(a-L-Fucopyranosyl)-D-galactopyranose is a highly intricate and noteworthy compound that holds immense significance in the realm of biomedical research and drug development . Its multifaceted nature has engendered extensive exploration, aiming to shed light on its potential therapeutic applications against a myriad of afflictions .
Molecular Structure Analysis
The molecular formula of this compound is C12H22O10 . It contains total 44 atoms; 22 Hydrogen atoms, 12 Carbon atoms, and 10 Oxygen atoms . It also contains total 45 bonds; 23 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 7 hydroxyl groups, 1 primary alcohol, 5 secondary alcohols, and 3 ethers (aliphatic) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 326.3 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Anti-Hyperglycemic Potential
Sulfated galactofucan, which includes 4-O-(a-L-Fucopyranosyl)-D-galactopyranose, has shown promising results in attenuating dipeptidyl-peptidase-4, an enzyme implicated in hyperglycemic pathophysiology. This suggests its potential as a therapeutic strategy in blood-glucose homeostasis for diabetes treatment (Antony et al., 2022).
Role in Glycoconjugates and Cellular Interactions
Disaccharide H, containing 2-O-(α-L-fucopyranosyl)-D-galactopyranose, plays a crucial role in recognition phenomena and intercellular interactions, especially in natural antigenic determinants like blood group determinants and tumor-associated antigens (Nicotra et al., 1992).
Inhibitory Properties against Carbolytic Enzymes
Studies have demonstrated the potential of sulfated galactofucan to inhibit carbolytic enzymes like α-amylase and α-glucosidase, which are important in the management of hyperglycemia and diabetes (Antony et al., 2022).
Structural Studies and Molecular Modelling
Detailed structural studies and molecular modelling of compounds containing this compound, like methyl 2-O-(α-l-fucopyranosyl)-β-d-galactopyranoside, provide insights into the interresidue torsion angles and conformations, crucial for understanding their biological functions (Watt et al., 1996).
Anticancer Activity and Bioactive Properties
Fucoidan, containing this compound, from brown seaweed shows potential bioactive functions for humans, including anticancer activities. The effectiveness of these activities depends on the structural composition and purity of the fucoidan product (Usoltseva et al., 2018).
Propiedades
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)6(15)9(18)12(20-3)22-10-4(2-13)21-11(19)8(17)7(10)16/h3-19H,2H2,1H3/t3-,4+,5+,6+,7+,8+,9-,10-,11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHOGZQBHZQCGR-YCFUZIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)











![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)
